Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate
Overview
Description
“Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate” is a chemical compound with the linear formula C10H10O4N2S1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CSC1=NC=C2C(O)=C(C(OCC)=O)OC2=N1
.
Physical and Chemical Properties Analysis
“this compound” is a powder . Its average mass is 254.262 Da and its monoisotopic mass is 254.036133 Da .
Scientific Research Applications
Synthesis and Catalytic Applications
Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate is part of a broader class of compounds with pyranopyrimidine cores, which are crucial precursors in the pharmaceutical and medicinal industries due to their wide synthetic applications and bioavailability. These compounds are synthesized through one-pot multicomponent reactions using diversified hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, among others. The focus on hybrid catalysts from 1992 to 2022 for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds underscores the compound's significance in leading research towards developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Biomass Conversion to Value-added Products
Another significant application of this compound relates to its role in the conversion of plant biomass to furan derivatives, providing sustainable access to a new generation of polymers, functional materials, and fuels. This conversion process emphasizes the importance of such compounds in leveraging plant biomass compounds, such as hexose carbohydrates and lignocellulose, to produce versatile reagents like 5-Hydroxymethylfurfural (HMF) and its derivatives. These derivatives are crucial for the production of monomers, polymers, and other chemical industry feedstocks, highlighting the compound's role in transitioning towards renewable sources of hydrocarbons (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
The mechanism of action of similar compounds has been studied. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
The study indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests a promising future direction for the development of “Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate” and similar compounds.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-3-15-9(14)7-6(13)5-4-11-10(17-2)12-8(5)16-7/h4,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NACWWBGUVMPIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2O1)SC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716299 | |
Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)furo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62094-70-6 | |
Record name | Ethyl 5-hydroxy-2-(methylsulfanyl)furo[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40716299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.